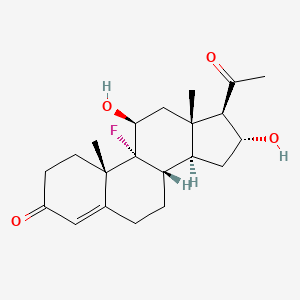

9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

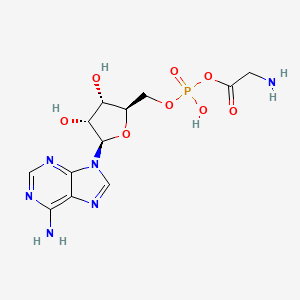

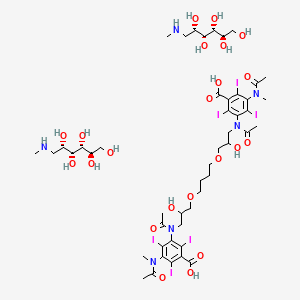

9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione is a corticosteroid hormone.

Applications De Recherche Scientifique

Metabolic Fate and Pharmacokinetics

- Metabolic Fate in Animals : A study by Gordon and Morrison (1978) examined the metabolic fate of a structurally similar compound, 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione, in various animals, including rabbits, dogs, monkeys, and rats. They found the major excretory route to be the feces in dogs, rats, and monkeys, and equally distributed between urine and feces in rabbits. The study provides insights into the metabolic pathways and excretion of related fluorosteroids in different species (Gordon & Morrison, 1978).

Steroid Synthesis and Characterization

- Synthesis of Hydroxylated Derivatives : Kraan et al. (1993) described the synthesis of various hydroxylated derivatives of corticosteroids, which are structurally related to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione. This study contributes to understanding the chemical modifications and synthesis processes of similar compounds (Kraan et al., 1993).

Biological Actions and Receptor Interactions

- Glucocorticoid Receptors Interaction : El Masry et al. (1977) synthesized two alkylating glucocorticoids based on a similar molecular structure to study their interaction with glucocorticoid receptors. Their research highlights the potential of structurally related glucocorticoids to interact with cellular receptors, influencing biological activities (El Masry et al., 1977).

Analytical Methods and Detection

- Detection in Bovine Liver : A study by Iglesias et al. (1999) developed a method for determining dexamethasone, a compound with a similar structure, in bovine liver. This research is significant for understanding the analytical techniques applicable for detecting similar fluorosteroids in biological samples (Iglesias et al., 1999).

Structural Analysis and Reactivity

- Crystal Structure Analysis : Byrn and Kessler (1987) analyzed the crystal structures of various hydrocortisone esters, closely related in structure to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione. Their work provides valuable information on the solid-state reactivity and crystal structure of similar compounds (Byrn & Kessler, 1987).

Cellular Mechanisms and Pharmacodynamics

- Glucocorticoid-Induced Lymphocytolysis : Kaiser and Edelman (1977) studied the effects of triamcinolone acetonide, a related glucocorticoid, on lymphocytolysis, implicating enhanced calcium uptake in its mechanism. This research contributes to understanding the cellular mechanisms of fluorosteroids similar to 9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione (Kaiser & Edelman, 1977).

Propriétés

Numéro CAS |

66170-12-5 |

|---|---|

Nom du produit |

9-Fluoro-11beta,16alpha-dihydroxypregn-4-ene-3,20-dione |

Formule moléculaire |

C21H29FO4 |

Poids moléculaire |

364.4 g/mol |

Nom IUPAC |

(8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyl-9-fluoro-11,16-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29FO4/c1-11(23)18-16(25)9-15-14-5-4-12-8-13(24)6-7-20(12,3)21(14,22)17(26)10-19(15,18)2/h8,14-18,25-26H,4-7,9-10H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |

Clé InChI |

UJCIAYKVFFBSLE-FJCZRMHDSA-N |

SMILES isomérique |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O |

SMILES |

CC(=O)C1C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |

SMILES canonique |

CC(=O)C1C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1R,2R,3R,5S)-2-[(3S)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1205371.png)

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)